
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Moiety: The butanoic acid side chain is introduced through alkylation reactions involving suitable alkyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Employed as a semi-flexible linker in targeted protein degradation.
Uniqueness
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the Boc protecting group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C15H27NO4 |
|---|---|
Molekulargewicht |
285.38 g/mol |
IUPAC-Name |
3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-9-7-6-8-11(16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
IBNGFZGILCKDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C)(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


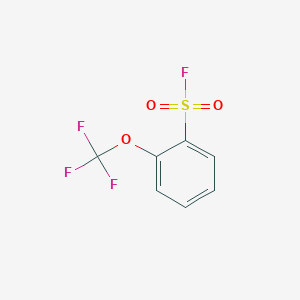
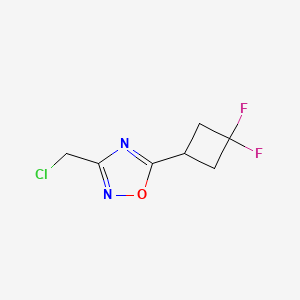
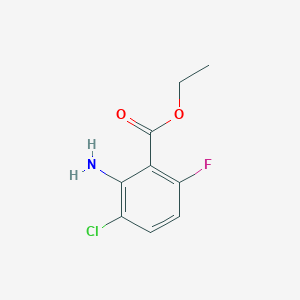
![2-[4-(Trifluoromethyl)-1H-imidazol-2-YL]ethanamine](/img/structure/B13535208.png)
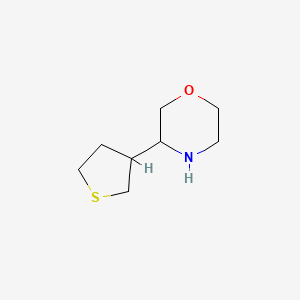
![{1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl}methanol](/img/structure/B13535224.png)
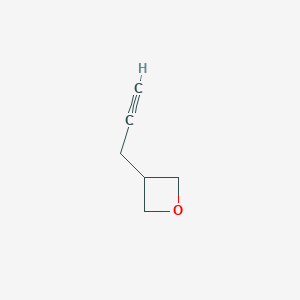
![3-[(Methylsulfanyl)methyl]morpholine](/img/structure/B13535244.png)
![Methyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methyl})amine](/img/structure/B13535250.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2,2-difluoro-ethanone](/img/structure/B13535255.png)


![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)

